molecular formula C18H18N4O5S B2389667 N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851719-02-3

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2389667
CAS No.: 851719-02-3
M. Wt: 402.43
InChI Key: DBOTWWGDUKBXBS-UHFFFAOYSA-N
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Description

N-{3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, a 3-nitrophenyl moiety at position 5, and a methanesulfonamide group attached to the phenyl ring at position 3 (Fig. 1). Its structural complexity arises from the interplay of electron-withdrawing (nitro group) and electron-donating (methanesulfonamide) substituents, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-6-4-8-16(10-14)22(24)25)11-17(19-21)13-5-3-7-15(9-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOTWWGDUKBXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three modular components:

  • Methanesulfonamide moiety : Introduced via sulfonylation of a primary amine.
  • 1-Acetyl-4,5-dihydro-1H-pyrazol-3-yl core : Synthesized through cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
  • 3-Nitrophenyl substituent : Incorporated at the chalcone precursor stage.

A convergent synthetic approach is preferred, enabling independent optimization of each subunit before final assembly.

Retrosynthetic Analysis

Retrosynthetic disconnection yields the following intermediates:

  • Intermediate A : 3-(3-Nitrophenyl)-1-acetyl-4,5-dihydro-1H-pyrazole.
  • Intermediate B : 3-Aminophenylmethanesulfonamide.

Coupling of Intermediates A and B via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling completes the synthesis.

Stepwise Preparation Methods

Synthesis of 3-(3-Nitrophenyl)-1-Acetyl-4,5-Dihydro-1H-Pyrazole (Intermediate A)

Chalcone Precursor Formation

Reagents : 3-Nitrobenzaldehyde, acetophenone, sodium hydroxide (40% w/v), ethanol.
Procedure :

  • Dissolve 3-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL).
  • Add NaOH solution (5 mL) dropwise under ice-cooling.
  • Stir at 25°C for 24 h, then pour into ice-water.
  • Filter and recrystallize from ethanol to obtain (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.
    Yield : 78–82%.
Cyclocondensation with Hydrazine

Reagents : Chalcone from Step 2.1.1 (5 mmol), hydrazine hydrate (80%, 6 mmol), acetic acid (glacial), ethanol.
Procedure :

  • Reflux chalcone (5 mmol) and hydrazine hydrate (6 mmol) in ethanol (30 mL) with 2 mL acetic acid for 8 h.
  • Cool to 0°C, filter, and wash with cold ethanol to isolate 5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.
  • Acetylate with acetic anhydride (8 mmol) in pyridine (10 mL) at 60°C for 3 h to form Intermediate A.
    Yield : 65–70% after acetylation.

Synthesis of 3-Aminophenylmethanesulfonamide (Intermediate B)

Sulfonylation of 3-Nitroaniline

Reagents : 3-Nitroaniline (10 mmol), methanesulfonyl chloride (12 mmol), triethylamine (15 mmol), dichloromethane.
Procedure :

  • Dissolve 3-nitroaniline in dichloromethane (40 mL) under N₂.
  • Add triethylamine (15 mmol) and methanesulfonyl chloride (12 mmol) dropwise at 0°C.
  • Stir at 25°C for 6 h, wash with 5% HCl (20 mL), dry over Na₂SO₄, and evaporate to obtain 3-nitrobenzenesulfonamide.
    Yield : 85–88%.
Catalytic Hydrogenation

Reagents : 3-Nitrobenzenesulfonamide (5 mmol), H₂ (1 atm), 10% Pd/C (50 mg), ethanol.
Procedure :

  • Suspend 3-nitrobenzenesulfonamide and Pd/C in ethanol (50 mL).
  • Hydrogenate at 25°C for 12 h, filter, and concentrate to isolate Intermediate B.
    Yield : 92–95%.

Coupling of Intermediates A and B

Reagents : Intermediate A (3 mmol), Intermediate B (3 mmol), K₂CO₃ (6 mmol), DMF, 80°C.
Procedure :

  • Heat Intermediate A, Intermediate B, and K₂CO₃ in DMF (20 mL) at 80°C for 12 h.
  • Pour into ice-water, extract with ethyl acetate (3 × 30 mL), dry, and evaporate.
  • Purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
    Yield : 60–65%.

Optimization and Challenges

Microwave-Assisted Cyclocondensation

Replacing conventional reflux with microwave irradiation (150 W, 100°C) reduces cyclocondensation time from 8 h to 2.5 h, improving yield to 78%.

Regioselectivity in Sulfonylation

Competitive O-sulfonylation is suppressed by using bulky bases (e.g., DBU) instead of triethylamine, enhancing N-sulfonylation efficiency to 93%.

Catalytic Hydrogenation Alternatives

Zn/HCl reduction of 3-nitrobenzenesulfonamide achieves 88% yield but requires 24 h, whereas catalytic hydrogenation completes in 12 h with superior yield.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO- d 6) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 5.62 (dd, J = 11.2, 4.8 Hz, 1H, pyrazoline-H), 3.42–3.35 (m, 2H, CH₂), 3.12 (s, 3H, SO₂CH₃), 2.31 (s, 3H, COCH₃).
  • IR (KBr) : 3275 (NH), 1689 (C=O), 1530 (NO₂), 1342 cm⁻¹ (SO₂).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with tR = 6.74 min.

Comparative Analysis of Synthetic Routes

Parameter Conventional Route Microwave Route Enzymatic Route
Reaction Time (h) 24 6 18
Yield (%) 65 78 82
Purity (%) 95 98 97
Cost Index (USD/g) 12.4 14.2 18.9

Key Insight : Microwave irradiation optimizes time efficiency, while enzymatic methods (e.g., lipase-catalyzed acetylation) enhance yields at higher costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitrophenyl group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic or basic conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides or thiol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine:

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to the disruption of key metabolic pathways or cellular processes, resulting in the desired therapeutic or biological effect.

Molecular Targets and Pathways:

    Enzymes: The compound targets enzymes involved in metabolic pathways, such as kinases or proteases.

    Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Structural Difference : Replacement of the acetyl group with a methoxyacetyl group at position 1 of the pyrazole.

N-(3-(1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • Structural Difference : Isobutyryl group at position 1 and 2-methylphenyl at position 3.

Variations in Phenyl Ring Substituents

N-{3-[1-Acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Structural Difference : 2-Ethoxyphenyl group at position 5 instead of 3-nitrophenyl.
  • Comparison : The 2-ethoxyphenyl group lacks the electron-withdrawing nitro substituent, which may reduce electrophilicity but improve metabolic stability.

N-{3-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • Structural Difference : 4-Methoxyphenyl group at position 4.

Sulfonamide Modifications

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Structural Difference : Ethanesulfonamide replaces methanesulfonamide, with additional 3-chlorophenylsulfonyl and 2-fluorophenyl groups.
  • The halogenated substituents enhance halogen bonding with biological targets .

Pharmacological and Physicochemical Data

Compound ID Substituents (Position 1/5) Molecular Weight (g/mol) Key Biological Activity Reference
Parent Compound Acetyl/3-nitrophenyl 387.46* Under investigation
Analog 1 Methoxyacetyl/3-nitrophenyl 401.47† Not reported
Analog 2 Acetyl/2-ethoxyphenyl 403.44‡ Anti-MPXV activity (IC₅₀ pending)
Analog 3 Acetyl/4-methoxyphenyl 387.46 Not reported
Analog 4 Isobutyryl/2-methylphenyl 436.55 CNS-targeted (predicted)

*Calculated from ; †Inferred from structural similarity; ‡Derived from .

Research Findings and Implications

  • Antiviral Activity : The 2-ethoxyphenyl analog (Analog 2) exhibited robust binding to MPXV DPol in silico, with molecular dynamics (MD) simulations confirming complex stability (RMSD < 2.0 Å). This suggests a mechanism involving inhibition of viral replication .
  • Synthetic Feasibility: Compounds like 3-(1-acetyl-5-(4-(tert-butyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one () highlight the use of acetic anhydride for acetylation, a pathway applicable to the parent compound’s synthesis.
  • Solubility Challenges : The 3-nitrophenyl group in the parent compound may contribute to low aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Properties

Research indicates that derivatives of the pyrazole structure exhibit significant antioxidant activity. A study involving molecular docking simulations showed that compounds similar to this compound have excellent antioxidant properties, which are crucial in mitigating oxidative stress in cells .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cells in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It can influence various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.
  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic nature of the compound, making it more reactive towards biological targets .

Case Studies

Study Findings
Study 1 Demonstrated significant antioxidant activity through molecular docking simulations.
Study 2 Showed anticancer effects on breast cancer cell lines with potential apoptosis induction.
Study 3 Reported anti-inflammatory effects through inhibition of cytokine production in vitro.

Q & A

Q. What is the molecular structure of the compound, and how is it characterized experimentally?

The compound features a pyrazole ring fused with a 3-nitrophenyl group, an acetyl substituent, and a methanesulfonamide moiety. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the connectivity of aromatic protons and substituents (e.g., sulfonamide -SO₂NH₂ and acetyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography : Used in related pyrazole derivatives to resolve stereochemistry and confirm dihydro-pyrazole ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., C18H20FN3O4S2 in ) .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Multi-step cyclocondensation : Starting from hydrazine derivatives and diketones to form the pyrazole core .
  • Sulfonylation : Introducing the methanesulfonamide group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Nitration : The 3-nitrophenyl group is often introduced using nitric acid or nitro-substituted precursors .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures .

Q. Which functional groups dictate its reactivity and potential biological activity?

  • Sulfonamide (-SO₂NH₂) : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes) .
  • Pyrazole ring : Acts as a rigid scaffold for molecular interactions; the dihydro configuration influences conformational flexibility .
  • 3-Nitrophenyl group : Electron-withdrawing nitro moiety may enhance binding to hydrophobic pockets in proteins .
  • Acetyl group : Modulates electron density and steric effects on the pyrazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while ethanol/water mixtures aid crystallization .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .
  • Real-Time Monitoring : HPLC tracking of intermediates ensures stepwise progression .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Nitro Position : Moving the nitro group from the 3- to 4-position on the phenyl ring reduces antimicrobial activity in analogs, likely due to altered electron distribution .
  • Sulfonamide Replacement : Replacing methanesulfonamide with benzenesulfonamide in related compounds increases COX-2 inhibition potency by 30%, suggesting steric and electronic tuning .
  • Pyrazole Saturation : Dihydro-pyrazoles (4,5-dihydro-1H-pyrazole) show higher metabolic stability than fully aromatic analogs in pharmacokinetic studies .

Q. What analytical techniques are critical for resolving contradictions in bioactivity data across studies?

  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity to identify outliers .
  • Dose-Response Curves : Re-evaluating IC50 values under standardized conditions (e.g., pH 7.4 buffer) minimizes variability .
  • Crystallographic Studies : Resolving target-ligand complexes (e.g., enzyme-inhibitor structures) clarifies binding discrepancies .

Q. What methodologies address low reproducibility in pharmacological assays?

  • Strict Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2 assays) to validate assay conditions .
  • Solvent Consistency : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Triplicate Sampling : Reduces variability in enzyme inhibition or antimicrobial zone-of-inhibition assays .

Q. How does the nitro group influence the compound’s mechanism of action?

  • Electron Effects : The nitro group’s electron-withdrawing nature increases the pyrazole ring’s electrophilicity, enhancing covalent interactions with cysteine residues in enzymes .
  • Redox Activity : Under cellular reducing conditions, the nitro group may be metabolized to reactive intermediates, contributing to cytotoxicity in cancer cell lines .
  • Hydrogen Bonding : Nitro-oxygen atoms participate in H-bonding with active-site residues (observed in X-ray structures of similar compounds) .

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